molecular formula C22H21N3O3 B2406886 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-35-0

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2406886
CAS No.: 2035000-35-0
M. Wt: 375.428
InChI Key: FCGLHXGFWVETTG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BPy-DA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPy-DA is a complex organic molecule with a unique structure that allows it to bind to certain receptors in the body, making it an important tool for studying biological processes.

Scientific Research Applications

Polymerization Processes

  • Atom Transfer Radical Polymerization (ATRP) of (Meth)acrylamides : Studies have shown that using ligands like bipyridines in ATRP can significantly affect the polymerization of (meth)acrylamides, leading to different outcomes in terms of conversion rates and polymer yield (Teodorescu & Matyjaszewski, 1999).

  • RAFT Polymerization of Acrylamides : Research indicates controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of acrylamides like N-isopropylacrylamide, with specific RAFT chain transfer agents leading to controlled/"living" polymerizations (Convertine et al., 2004).

  • Living Radical Polymerization : Improved atom transfer radical polymerization (ATRP) of acrylamide in aqueous media using novel catalyst systems, demonstrating linear first-order kinetic plots and the living nature of the polymers (Jewrajka & Mandal, 2004).

Applications in Bioengineering and Tissue Engineering

  • Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) substrates, a type of acrylamide polymer, have been extensively used for nondestructive release of biological cells and proteins, with applications in the study of extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

  • Thermoresponsive Scaffolds for Tissue Engineering : Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showing potential for applications in tissue engineering. These scaffolds exhibit changes in pore diameter with temperature, which is crucial for cell infiltration and angiogenesis (Galperin, Long, & Ratner, 2010).

Molecular Studies and Synthesis

  • Molecular Docking and DFT Studies : The study of acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, through molecular docking and Density Functional Theory (DFT) helps in understanding non-covalent interactions and spectroscopic data, which are crucial for designing new acrylamide-based materials (Shukla, Chaudhary, & Pandey, 2020).

Supramolecular Assembly and Photoluminescent Properties

  • Supramolecular Assembly of Coordination Polymers : Studies have shown the synthesis of coordination polymers based on acrylamide derivatives with auxiliary ligands like bipyridine, leading to compounds with unique structures and photoluminescent properties (Liu & Li, 2013).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-19-7-5-16(14-20(19)28-2)6-8-21(26)25-15-18-4-3-11-24-22(18)17-9-12-23-13-10-17/h3-14H,15H2,1-2H3,(H,25,26)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGLHXGFWVETTG-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.